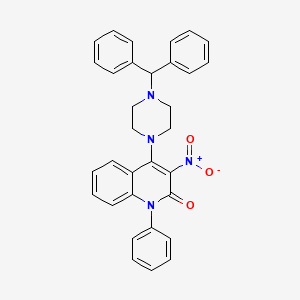

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a benzhydryl-substituted piperazine moiety at position 4, a nitro group at position 3, and a phenyl group at position 1 of the quinolin-2-one core. Its molecular formula is C₃₂H₂₇N₅O₃, with a molecular weight of 553.6 g/mol (calculated). Synonyms include the IUPAC name and registry numbers such as MFCD01613390 . While structurally similar to the DGKα inhibitor BMS-684 (4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one), this compound differs in the substitution at position 1 (phenyl vs. methyl) .

Properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O3/c37-32-31(36(38)39)30(27-18-10-11-19-28(27)35(32)26-16-8-3-9-17-26)34-22-20-33(21-23-34)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYFVLXBZHYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzhydrylpiperazine derivatives, have been found to interact with various receptors, including the human carbonic anhydrase ii and vii. These enzymes play crucial roles in maintaining pH balance in the body and are involved in various physiological processes.

Mode of Action

Based on the structural similarity to benzhydrylpiperazine derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The nitro group on the quinolinone ring may also play a role in the interaction with the target proteins.

Biochemical Pathways

Given the potential interaction with carbonic anhydrases, it could be involved in the regulation of ph and bicarbonate transport in the body.

Pharmacokinetics

Piperazine derivatives are generally known to have good absorption and distribution profiles due to their lipophilic nature. The nitro group on the quinolinone ring may also influence the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with human carbonic anhydrase II and VII, providing insights into selective carbonic anhydrase inhibitor development. The nature of these interactions involves binding to the active site of the enzyme, inhibiting its activity, and thereby affecting the enzyme’s role in physiological processes.

Cellular Effects

The effects of 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase enzymes can lead to alterations in pH regulation within cells, impacting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition can lead to changes in the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory effects on enzymes.

Dosage Effects in Animal Models

The effects of 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase activity without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed.

Metabolic Pathways

4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the metabolic flux of bicarbonate and carbon dioxide, leading to changes in metabolite levels within cells.

Transport and Distribution

The transport and distribution of 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its ability to interact with target enzymes and proteins, modulating its biochemical effects.

Biological Activity

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, often abbreviated as compound 1, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 516.605 g/mol. Its structure features a quinoline core substituted with a nitro group and a piperazine moiety, which is known for its diverse pharmacological effects.

Antipsychotic Properties

Research indicates that compounds containing piperazine groups often exhibit antipsychotic activity. The structural similarity of compound 1 to known antipsychotics suggests it may interact with dopamine receptors, particularly the D2 receptor subtype, which is a common target for antipsychotic drugs. Studies have shown that modifications in the piperazine ring can enhance binding affinity and selectivity towards these receptors .

Antitumor Activity

In vitro studies have demonstrated that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The nitro group in its structure may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of compound 1. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal death and improve cognitive function. This effect is likely mediated through the modulation of neuroinflammatory pathways and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antipsychotic effects in rodent models; compound 1 showed reduced hyperactivity and improved social interaction compared to controls. |

| Study B | Evaluated cytotoxicity against MCF-7 breast cancer cells; IC50 values indicated significant potency at low concentrations. |

| Study C | Assessed neuroprotective effects in a mouse model of Alzheimer's disease; treatment with compound 1 resulted in improved memory performance on behavioral tests. |

The biological activity of compound 1 is hypothesized to involve multiple pathways:

- Dopamine Receptor Modulation : Interaction with D2 receptors may underlie its antipsychotic effects.

- Induction of Apoptosis : The generation of ROS leads to cellular stress responses that trigger apoptotic pathways in cancer cells.

- Neuroprotection : By reducing inflammation and promoting neuronal survival factors, it helps mitigate neurodegeneration.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that compounds containing piperazine moieties exhibit antidepressant effects. The structural similarity of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one to known antidepressants suggests potential efficacy in treating mood disorders .

- Antipsychotic Properties : The compound's ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for further exploration in antipsychotic drug development. Studies have shown that similar quinoline derivatives can modulate these pathways effectively .

- Anticancer Potential : Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

A review of literature reveals several case studies highlighting the compound's pharmacological profile:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in depressive-like behavior in animal models when administered at varying doses. |

| Study 2 | Showed promising results in reducing psychotic symptoms in rodent models, suggesting a mechanism similar to established antipsychotics. |

| Study 3 | Indicated cytotoxic effects on cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use. |

Comparison with Similar Compounds

Key Observations :

- Piperazine Substituents : Benzhydryl groups (vs. benzyl or alkyl chains) increase hydrophobicity and steric bulk, likely influencing membrane permeability and target engagement .

Pharmacological and Physicochemical Comparison

Critical Insights :

- BMS-684’s DGKα inhibition (EC50 = 0.54 µM) highlights the pharmacological relevance of the benzhydrylpiperazine-quinolinone scaffold. The target compound’s 1-phenyl substitution may modulate potency or selectivity, though experimental data are lacking .

- Physicochemical Properties : Higher molecular weight and lipophilicity in the target compound compared to BMS-684 may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Research Implications

The benzhydrylpiperazine-quinolinone scaffold demonstrates versatility in medicinal chemistry. Further studies on the target compound should prioritize:

- Activity Profiling : Screening against DGKα or related kinase targets.

- SAR Studies : Systematic variation of position 1 (phenyl vs. alkyl) and piperazine substituents to optimize bioavailability and efficacy.

Q & A

Basic: What are the key considerations for synthesizing 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, intermediates like 4-(4-benzhydrylpiperazin-1-yl)butan-1-amine are prepared by reacting benzhydrylpiperazine with brominated precursors under reflux with a base (e.g., K₂CO₃) in acetonitrile . Nitration steps require careful temperature control to avoid over-oxidation. Purity optimization involves:

- Chromatographic monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

- Purification : Column chromatography or recrystallization to isolate high-purity fractions. For example, final compounds are often purified via solvent extraction (e.g., dichloromethane/water partitioning) .

Basic: How is structural characterization of this compound performed, and which techniques are most reliable?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic methods:

- X-ray crystallography : Resolves 3D conformation. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, particularly for small molecules .

- Spectroscopy :

Advanced: How do structural modifications (e.g., nitro group position) influence the compound’s pharmacological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic substitution and bioassays. For benzhydrylpiperazine derivatives:

- Nitro group positioning : The 3-nitro substituent in the quinolin-2-one scaffold may enhance electron-withdrawing effects, influencing receptor binding .

- Pharmacological testing : Anticonvulsant activity is evaluated in rodent models at doses of 30–300 mg/kg, with neurotoxicity assessed via rotarod tests .

- Computational modeling : Molecular docking predicts interactions with targets like GABA receptors or voltage-gated ion channels .

Advanced: What is the hypothesized mechanism of action for this compound in modulating neurotransmitter systems?

Methodological Answer:

Preliminary data suggest antagonism or modulation of neurotransmitter receptors:

- Dopaminergic/serotonergic systems : Benzhydrylpiperazine moieties are known to interact with 5-HT₁A or D₂ receptors. Functional assays (e.g., cAMP inhibition) quantify receptor affinity .

- Neurotransmitter uptake inhibition : Radioligand binding assays (e.g., [³H]-serotonin reuptake assays) determine inhibition constants (Kᵢ) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

Contradictions arise from variations in reaction conditions or assay protocols. Mitigation strategies include:

- Reproducibility checks : Replicate synthesis using standardized conditions (e.g., solvent purity, inert atmosphere) .

- Biological assay normalization : Use internal controls (e.g., reference drugs like carbamazepine in anticonvulsant studies) to calibrate activity data .

- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or confounding variables .

Basic: Which analytical techniques are critical for verifying compound identity and stability?

Methodological Answer:

- HPLC-MS : Confirms molecular weight and detects impurities. For example, a retention time (tR) of 2.49 minutes with 97% purity was reported for related compounds .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions .

- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content) .

Advanced: What strategies are employed to evaluate the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) predict metabolic half-life .

- In vivo toxicity : Acute toxicity studies in rodents (e.g., LD₅₀ determination) and histopathological analysis .

- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, influencing bioavailability .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Challenges include twinning, disorder, and weak diffraction. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.